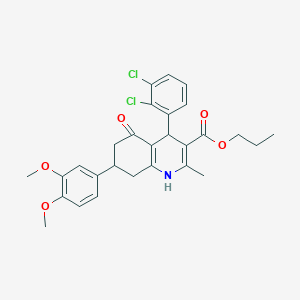![molecular formula C23H24N2O4 B11630531 Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11630531.png)
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with the following chemical formula:
C23H24N2O4
. It belongs to the quinoline family and contains an indole moiety. Quinolines are heterocyclic aromatic compounds that exhibit diverse biological activities and have applications in various fields.Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis, which utilizes phenylhydrazine and a cyclohexanone derivative. Methanesulfonic acid (MsOH) is often used as a catalyst. The reaction proceeds under reflux conditions in methanol, yielding the desired tricyclic indole product .
Industrial Production Methods: While specific industrial production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential considerations.
Analyse Des Réactions Chimiques
Reactivity: Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: Depending on the reaction conditions, additional transformations may occur.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Other Transformations: Acid-catalyzed or base-catalyzed reactions.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.
Applications De Recherche Scientifique
Medicine: Investigate its pharmacological properties, including anti-viral activity .
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Industry: Consider its role in materials science or as a precursor for drug development.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
To highlight its uniqueness, compare ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate with structurally related compounds. Unfortunately, I don’t have specific information on similar compounds at the moment.
Propriétés
Formule moléculaire |
C23H24N2O4 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
ethyl 4-(3-ethoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-22(26)16-8-7-9-17(12-16)25-21-18-11-14(3)10-15(4)20(18)24-13-19(21)23(27)29-6-2/h7-13H,5-6H2,1-4H3,(H,24,25) |
Clé InChI |
QBJWDIMHBADULF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630448.png)

![(6Z)-2-butyl-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630455.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11630484.png)
![9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630487.png)
![3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11630493.png)
![Ethyl 6-chloro-4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11630497.png)
![4-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11630517.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B11630522.png)
![Prop-2-en-1-yl 5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630524.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B11630535.png)
![Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11630539.png)
![(5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630543.png)
